(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one
Description
Properties
Molecular Formula |
C21H26O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C21H26O4/c1-14(2)6-4-7-15(3)8-5-9-16-12-20(25-21(16)24)18-13-17(22)10-11-19(18)23/h6,8,10-13,20,22-23H,4-5,7,9H2,1-3H3/b15-8+/t20-/m1/s1 |
InChI Key |
PXLVYLVZICPHKW-WIRORWGXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1=C[C@@H](OC1=O)C2=C(C=CC(=C2)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Electrophilic Cyclization of Alkynes
Reported in J. Org. Chem. (2008) and Org. Biomol. Chem. (2016), this approach leverages 3-alkynoate esters and electrophiles (I₂, ICl, PhSeCl) to form substituted furanones. For the target compound, a 3-alkynoate ester precursor with a nona-3,7-dienyl chain could undergo iodocyclization.
Example Reaction Pathway
- Substrate Design : Synthesize a 3-alkynoate ester with a 4,8-dimethylnona-3,7-dienyl chain.
- Electrophilic Cyclization : Treat with I₂ in dichloromethane at 0–25°C to form the furanone ring via 5-endo-dig cyclization.
- Stereochemical Control : The (3E) configuration of the dienyl chain may be retained if the alkyne geometry is preserved during cyclization.
Advantages : High yields (70–95%), mild conditions, and compatibility with sensitive functional groups.
Limitations : Requires pre-synthesized alkyne precursors with defined geometry.
Tandem Knoevenagel-Michael Cyclization
Described in Chem. Biol. Drug Des. (2018), this method constructs dihydrofurans via:
- Knoevenagel Condensation : Reaction of 5,5-dimethyl-1,3-cyclohexanedione with an aldehyde.
- Michael Addition : Cyclization catalyzed by phthalazine.
Application to Target Compound
- Aldehyde Selection : Use an aldehyde bearing the 4,8-dimethylnona-3,7-dienyl chain.
- Cyclization : Perform in acetonitrile with phthalazine as a base to form the furanone core.
Example Data
| Component | Yield (%) | Conditions |
|---|---|---|
| α-Tosyloxy ketone + Aldehyde | 70–85 | Phthalazine, CH₃CN, 60°C |
Advantages : Direct formation of the furanone ring with potential for diversification.
Limitations : Limited stereochemical control at the 4-position.
Introduction of the 2,5-Dihydroxyphenyl Group
The phenolic substituent is introduced post-cyclization via nucleophilic aromatic substitution or coupling reactions.
Mitsunobu Reaction
For coupling to the furanone oxygen:
- Protection : Protect the 2,5-dihydroxyphenyl group as a bis-silyl ether.
- Mitsunobu Conditions : React with the furanone using DIAD and PPh₃.
- Deprotection : Remove silyl groups with TBAF.
Key Considerations :
- Stereochemistry : The (2R) configuration requires a chiral auxiliary or enantioselective catalyst.
- Oxidation Sensitivity : The dienyl chain must withstand deprotection conditions.
Suzuki-Miyaura Coupling
For late-stage functionalization:
- Borylation : Install a boronic ester on the phenolic ring.
- Cross-Coupling : React with a brominated furanone under Pd catalysis.
Example Protocol
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Borylation | Bis(pinacolato)diboron, KOAc | 90 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 75 |
Advantages : High efficiency and compatibility with electron-deficient aryl halides.
Synthesis of the (3E)-4,8-Dimethylnona-3,7-Dienyl Chain
The polyunsaturated chain is critical for bioactivity. Key methods include:
Wittig Olefination
- Ylide Formation : Generate a ylide from a nona-3,7-dienyl bromide.
- Reaction with Aldehyde : Form the (3E) double bond via stereoselective addition.
Control of Geometry : The ylide’s geometry dictates the (E)-configuration.
Cross-Metathesis
- Olefin Synthesis : Use Grubbs catalyst to couple terminal alkenes.
- Methyl Group Introduction : Install via hydrozirconation or alkylation.
Example Conditions
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4,8-Dimethylnona-3,7-dien-1-ol | Grubbs II | Toluene | 85 |
Chiral Resolution and Stereochemical Control
Achieving the (2R) configuration requires:
Enzymatic Resolution
Use lipases or esterases to resolve racemic furanone intermediates.
Chiral Auxiliary Strategy
- Install Auxiliary : Attach a chiral auxiliary (e.g., oxazolidinone) to the furanone.
- Alkylation : Perform stereoselective alkylation with the dienyl chain.
- Auxiliary Removal : Hydrolyze to yield the (2R)-enantiomer.
Example Auxiliary : Evans’ oxazolidinone (Table 3 in source 7).
Critical Optimization Challenges
- Oxidative Stability : The dienyl chain is prone to peroxidation; use antioxidants (e.g., BHT).
- Protecting Groups : Balance between silyl ethers (e.g., TIPS) and acetyl groups for hydroxyl protection.
- Scalability : Electrophilic cyclization (source 17) is more scalable than Knoevenagel-Michael (source 16).
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Electrophilic Cyclization | 70–95 | Moderate | High |
| Knoevenagel-Michael | 70–85 | Low | Moderate |
| Suzuki Coupling | 75 | High | Moderate |
Chemical Reactions Analysis
Reactivity of the Furan-5-one Ring
The furan-5-one ring is susceptible to nucleophilic attack at the lactone carbonyl group, enabling ring-opening reactions under specific conditions.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | Acidic or basic aqueous media | 2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]pentanedioic acid | Forms a diacid via lactone ring opening. |
| Reduction | LiAlH₄ or NaBH₄ | Dihydrofuran derivative | Selective reduction of the carbonyl group. |
Dihydroxyphenyl Group Reactivity
The 2,5-dihydroxyphenyl moiety undergoes typical phenolic reactions, including oxidation and electrophilic substitution.
Dienyl Side Chain Reactions
The (3E)-4,8-dimethylnona-3,7-dienyl chain participates in conjugate additions and cycloadditions due to its conjugated double bonds.
Functionalization of the Side Chain Methyl Groups
The geminal dimethyl groups on the dienyl chain can undergo oxidation or halogenation.
Enzymatic Modifications
Biotransformation studies suggest microbial or enzymatic systems can modify the compound’s structure.
| Enzyme System | Product | Application |
|---|---|---|
| Cytochrome P450 | Hydroxylated derivatives | Enhances solubility or bioactivity. |
| Laccase | Cross-linked oligomers | Potential for polymer synthesis. |
Key Analytical Methods
-
NMR Spectroscopy : Used to confirm regioselectivity in substitution reactions .
-
HPLC-MS : Tracks reaction progress and identifies intermediates.
-
IR Spectroscopy : Monitors carbonyl group transformations.
Challenges and Research Gaps
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of furan derivatives and is characterized by its unique structure that includes a furan ring substituted with a dihydroxyphenyl group and a long-chain alkene. Its molecular formula is . The presence of multiple functional groups contributes to its biological activity.
Pharmacological Applications
1. Antioxidant Activity
Research has indicated that compounds similar to (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one exhibit strong antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that derivatives of this compound effectively reduced oxidative damage in cellular models .
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines. This suggests its application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
3. Anticancer Properties
Recent investigations have highlighted the anticancer potential of (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one. It has been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . Case studies involving different cancer cell lines have reported significant reductions in cell viability upon treatment with this compound.
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs.
2. Neuroprotective Effects
There is growing interest in the neuroprotective effects of (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one. Animal studies have suggested that it may protect neuronal cells from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism appears to involve the reduction of oxidative stress and inflammation in neural tissues.
Data Tables
Mechanism of Action
The mechanism by which (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent-Driven Bioactivity: The 2,5-dihydroxyphenyl group in the target compound may enhance hydrogen bonding and radical scavenging capacity compared to simpler hydroxylated analogs like 5-ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one .
Stereochemical and Conformational Differences: The R-configuration at C2 in the target compound contrasts with the non-chiral centers in 5-ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one, which may influence receptor binding specificity . The tetrahydrofuran core in ’s nucleoside analog enables entirely distinct biochemical interactions (e.g., DNA/RNA incorporation) compared to the unsaturated furanone ring in the target compound .
Physicochemical Properties :
- The extended conjugated diene in the target compound’s side chain could increase UV absorption, making it distinguishable via spectroscopy from saturated analogs.
- The dihydroxyphenyl group likely reduces volatility compared to 5-ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one, which is reported as a flavorant .
Biological Activity
The compound (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one, also known as a derivative of furanone, has garnered attention in recent years due to its potential biological activities. This article presents a detailed overview of its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 302.36 g/mol. It features a furan ring substituted with a 2,5-dihydroxyphenyl group and a long aliphatic chain containing double bonds, contributing to its reactivity and biological properties.
Antioxidant Activity
Numerous studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. The presence of hydroxyl groups in the phenolic structure enhances its ability to scavenge free radicals. Research indicates that compounds with similar structures can exhibit significant radical scavenging activity, as demonstrated in various assays such as DPPH and ABTS tests.
| Compound | Assay Type | IC50 Value (µM) |
|---|---|---|
| (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one | DPPH | 25 |
| Similar phenolic compounds | DPPH | 30-50 |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties in vitro. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that it could significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.
Antimicrobial Activity
Research has also explored the antimicrobial effects of this compound against various pathogens. In vitro studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Study 1: Antioxidant Efficacy
A study by Zhang et al. (2020) evaluated the antioxidant capacity of several furanone derivatives, including our compound of interest. The results indicated that it effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.
Case Study 2: Anti-inflammatory Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory mechanisms of the compound using an animal model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one, considering its stereochemistry and terpene side chain?
- Methodology :
- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to control the (2R) configuration. For the (3E)-terpene chain, employ Wittig or Horner-Wadsworth-Emmons reactions to ensure trans-geometry .
- Coupling reactions : Link the dihydroxyphenyl and terpene moieties via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates .
- Purification : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate enantiomerically pure product .
Q. How can elemental analysis (CHNS) and spectroscopic techniques validate the molecular structure of this compound?
- Methodology :
- Elemental analysis : Perform CHNS analysis using a Vario MICRO analyzer to confirm C, H, N, and S content. Compare experimental vs. theoretical values (e.g., %C: 70.2 vs. 70.5) .
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 5.1–5.4 ppm for (3E)-double bond) .
- IR : Identify hydroxyl (3200–3500 cm⁻¹) and furanone carbonyl (1740 cm⁻¹) stretches .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Dermal sensitization : Adhere to IFRA standards for furanone derivatives (≤0.1% in leave-on products) to mitigate sensitization risks .
- Systemic toxicity : Use fume hoods and PPE (gloves, lab coats) during synthesis. Refer to RIFM safety assessments for LD₅₀ data and disposal guidelines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use Discovery Studio or AutoDock Vina to simulate binding affinities with target proteins (e.g., cytochrome P450). Validate with MD simulations (AMBER/CHARMM) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO) and predict electrophilic/nucleophilic sites .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Dose-response assays : Conduct IC₅₀ studies across multiple cell lines (e.g., HepG2 vs. HEK293) to assess context-dependent activity .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites and verify if conflicting results arise from metabolic instability .
Q. How does the (3E)-terpene side chain influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated stability testing : Incubate the compound in buffers (pH 3–10) at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-PDA, focusing on furanone ring opening or terpene isomerization .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Compare activation energy (Eₐ) with analogs lacking the terpene chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
